molecular formula C22H36O4 B158781 9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid CAS No. 53658-98-3

9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid

Cat. No. B158781
CAS RN: 53658-98-3
M. Wt: 364.5 g/mol
InChI Key: LLVVDFDWPQHXBA-QEJIITRLSA-N
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Description

“9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid” is a chemical compound with the molecular formula C22H36O4 . It has an average mass of 364.519 Da and a monoisotopic mass of 364.261353 Da . It is also known as 11-deoxy-16,16-dimethyl Prostaglandin E2 .


Molecular Structure Analysis

The compound has a complex structure with multiple double bonds and defined stereocenters . It contains 4 hydrogen bond acceptors and 2 hydrogen bond donors . The compound also has 12 freely rotating bonds .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 522.6±45.0 °C at 760 mmHg . The vapour pressure is 0.0±3.1 mmHg at 25°C . The enthalpy of vaporization is 91.6±6.0 kJ/mol . The flash point is 283.9±25.2 °C . The index of refraction is 1.536 . The molar refractivity is 106.9±0.3 cm3 . The polar surface area is 75 Å2 . The polarizability is 42.4±0.5 10-24 cm3 . The surface tension is 45.7±3.0 dyne/cm . The molar volume is 342.9±3.0 cm3 .

Scientific Research Applications

Scientific Research Applications of 9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid

Synthesis and Biological Activity

  • A study by Bartmann et al. (1987) outlined the synthesis of biologically active analogs of this compound, highlighting the complex chemical processes involved in its creation. This research provides insights into the chemical properties and potential applications of the compound in biological contexts (Bartmann et al., 1987).

Enzymatic Reactions and Metabolism

  • Hecker et al. (1987) discussed the enzymatic conversion of prostaglandin analogs, shedding light on the metabolic pathways and enzymatic reactions involving the compound. This study contributes to understanding the compound's role in biochemical processes (Hecker et al., 1987).

Synthesis of Derivatives

  • Research by Bartmann et al. (1978) focused on the synthesis of derivatives of the compound, indicating its versatility and potential for creating varied compounds with different biological activities (Bartmann et al., 1978).

Gastric Acid Secretion and Ulcer Formation

  • A study by Lippmann (1974) explored the effects of 11-deoxyprostaglandin analogs, related to the compound , on gastric acid secretion and ulcer formation. This research could be valuable for understanding the compound's potential therapeutic applications (Lippmann, 1974).

Prostanoid Thromboxane A2 Agonists

  • Joachim et al. (1995) discussed novel TXA2(TP)-receptor agonists based on the prostanoid skeleton, which includes the compound . This research provides insights into its role and potential as a receptor agonist (Joachim et al., 1995).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may damage fertility or the unborn child . It may cause respiratory irritation and is highly flammable .

properties

IUPAC Name

(Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,13,15,17-18,20,24H,4-5,7,9-12,14,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVVDFDWPQHXBA-QEJIITRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid
Reactant of Route 2
9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid
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9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid
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9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid
Reactant of Route 5
9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid
Reactant of Route 6
9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid

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